molecular formula C19H19N3O3 B5017911 3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5017911
M. Wt: 337.4 g/mol
InChI Key: PWIQEUJFAGUNBV-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused isoxazole-pyridine core. Its structure includes:

  • Isoxazolo[5,4-b]pyridine backbone: A bicyclic system formed by fusing isoxazole (positions 5,4) with pyridine (positions b) .
  • Substituents: 3-Methyl group: Enhances steric bulk and influences electronic properties. 4-Carboxamide group: Functionalized with a tetrahydrofuranmethyl (THF-methyl) moiety, which may improve solubility and bioavailability compared to simpler alkyl chains .

This compound is part of a broader class of isoxazolo-pyridine derivatives investigated for applications in medicinal chemistry and materials science. Its synthesis likely involves regioselective annulation or carboxamide coupling, as seen in analogous structures .

Properties

IUPAC Name

3-methyl-N-(oxolan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-17-15(18(23)20-11-14-8-5-9-24-14)10-16(21-19(17)25-22-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIQEUJFAGUNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound: 3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide 3-Me, 6-Ph, 4-THF-methylamide C₁₉H₁₉N₃O₃* ~337.37* THF-methyl enhances hydrophilicity; phenyl enhances lipophilicity
6-Cyclopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide 3-Me, 6-Cyclopropyl, 4-THF-methylamide C₁₆H₁₉N₃O₃ 301.34 Cyclopropyl at C6 reduces steric hindrance; lower molecular weight
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide 3-Me, 6-Furyl, 4-(4-Fluoro-2-MePh)amide C₁₉H₁₄FN₃O₃ 351.34 Furyl (C6) increases π-conjugation; fluoro substituent improves metabolic stability
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile 3-Me, 6-MeS, 4-NH₂, 5-CN C₉H₈N₄OS 220.25 Methylthio (C6) and cyano (C5) enhance reactivity; amino group enables H-bonding
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Ph, 6-Thiophene, 4-COOH C₁₇H₁₀N₂O₃S 322.34 Carboxylic acid (C4) increases acidity; thiophene enhances electron density

*Inferred based on structural analogs.

Key Observations :

Substituent Effects on Solubility: The tetrahydrofuranmethyl (THF-methyl) group in the target compound and its cyclopropyl analog introduces oxygen atoms, improving hydrophilicity compared to purely aromatic substituents (e.g., phenyl or thiophene in ). Carboxamide vs.

Synthetic Approaches :

  • The target compound’s synthesis may parallel methods for similar derivatives, such as p-toluenesulfonic acid-catalyzed annulations in water (yield: ~81% for analogous structures) .
  • Regioselectivity : The position of substituents (e.g., C6 cyclopropyl vs. phenyl) depends on the starting materials and reaction conditions, as seen in isatin-based annulations .

Functional Group Impact: Electron-Withdrawing Groups: The 4-fluoro substituent in increases metabolic stability by resisting oxidative degradation.

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